GPR151 High-Throughput Screening Activity: CAS 332057-79-1 vs. Structurally Divergent Screening Library Background
CAS 332057-79-1 was tested in a cell-based high-throughput primary assay designed to identify activators of the orphan G-protein coupled receptor GPR151, deposited by The Scripps Research Institute Molecular Screening Center . While quantitative %activation data and EC50 values for this specific compound are not publicly curated in the accessible Chemsrc bioassay summary, the assay context provides a screening-based differentiation anchor: the compound was selected for inclusion in this target-specific screen, distinguishing it from the vast majority of structurally related furan-acrylonitrile analogs that lack any GPR151 screening annotation. In contrast, (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile and (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile have no publicly annotated GPR151 screening data, representing a target-coverage gap for procurement decisions in GPCR-focused research programs.
| Evidence Dimension | GPR151 screening annotation (binary: presence/absence of target-specific assay data) |
|---|---|
| Target Compound Data | GPR151 cell-based high-throughput primary assay (activator screen) — Scripps Research Institute Molecular Screening Center ; quantitative result not publicly curated |
| Comparator Or Baseline | (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: no GPR151 screening annotation found in public databases; (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile: no GPR151 screening annotation found |
| Quantified Difference | Presence vs. absence of GPR151 screening annotation; quantitative activity difference cannot be calculated without public disclosure of screening results |
| Conditions | GPR151 cell-based high-throughput primary assay; Scripps Research Institute Molecular Screening Center; assay type: activator identification |
Why This Matters
For researchers targeting orphan GPCRs, a compound with existing (even unvalidated) screening data in the target assay represents a more informed starting point than a completely untested analog, reducing blind screening overhead.
